molecular formula C11H13B B1338892 4-(3-Bromophenyl)-2-methyl-1-butene CAS No. 90433-27-5

4-(3-Bromophenyl)-2-methyl-1-butene

Cat. No.: B1338892
CAS No.: 90433-27-5
M. Wt: 225.12 g/mol
InChI Key: KKZOXVPREXACCW-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-methyl-1-butene typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromobenzaldehyde.

    Grignard Reaction: The 3-bromobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-bromo-1-phenylpropan-1-ol.

    Dehydration: The resulting alcohol is then dehydrated using a strong acid, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous dehydration processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is 4-(3-Bromophenyl)-2-methylbutane.

Scientific Research Applications

4-(3-Bromophenyl)-2-methyl-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its bromine atom and double bond provide sites for further functionalization, enabling the creation of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-2-methyl-1-butene: Similar structure but with the bromine atom at the para position.

    4-(3-Chlorophenyl)-2-methyl-1-butene: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Bromophenyl)-2-methyl-1-pentene: Similar structure but with an extended carbon chain.

Uniqueness

4-(3-Bromophenyl)-2-methyl-1-butene is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of a double bond in the butene chain. This unique structure allows for specific reactivity and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

1-bromo-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZOXVPREXACCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535472
Record name 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-27-5
Record name 1-Bromo-3-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90433-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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